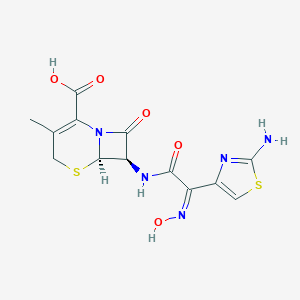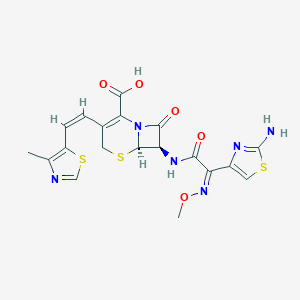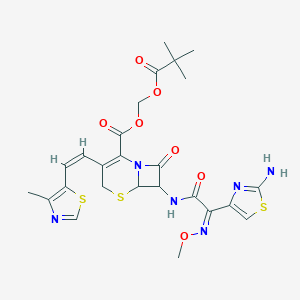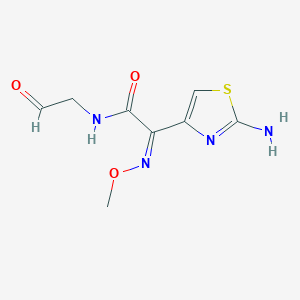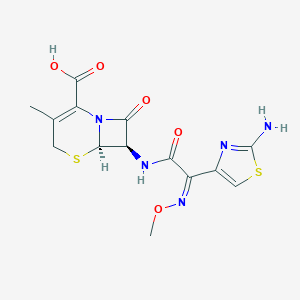![molecular formula C13H20ClN3O3S B193802 1-[[(6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methylpyrrolidinium Chloride CAS No. 103121-85-3](/img/structure/B193802.png)
1-[[(6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methylpyrrolidinium Chloride
Descripción general
Descripción
This compound is also known as Cefepime Related Compound E . It has a CAS number of 103121-85-3 and a molecular formula of C13H20ClN3O3S . It is used as a reference standard .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a bicyclic core and several functional groups including an amino group, a carboxy group, and a pyrrolidinium group .Physical And Chemical Properties Analysis
The compound is a crystalline solid . Its empirical formula is C22H22N6O7S2 .Aplicaciones Científicas De Investigación
Nephrotoxicity and Antibiotic Interaction Studies
Research has been conducted on the potential nephrotoxicity of various compounds, including cefazedone (a compound structurally similar to the requested chemical), especially in combination with other antibiotics like gentamicin. The studies focused on the effects of these combinations on renal function, measured by the elimination of specific enzymes such as alanine-amino-peptidase (AAP) in urine. These studies concluded that beta-lactam antibiotics, including cefazedone, did not significantly affect the elimination of AAP, indicating a lack of nephrotoxicity. However, gentamicin independently caused a marked increase in enzyme elimination, signaling potential nephrotoxicity. Interestingly, combinations of cefazedone and gentamicin did not show additive nephrotoxic effects, suggesting that the nephrotoxicity is primarily driven by the aminoglycoside component (Mondorf, 1979).
Pharmacokinetic and Tolerance Studies
Clinical studies have been conducted to understand the pharmacokinetics and tolerance of cefazedone in healthy volunteers. These studies compared the systemic and local tolerance of cefazedone with other antibiotics, such as cefazolin. The findings suggested that cefazedone is well-tolerated both systemically and locally, with pharmacokinetic parameters closely resembling those of cefazolin. Notably, cefazedone demonstrated a relatively long serum elimination half-life and a favorable concentration ratio of central vs. peripheral (tissue) compartment, indicating its effectiveness and potential for clinical use (Ungethüm & Leopold, 1979).
Therapeutic Evaluation in Urology
Cefamandole, another compound structurally related to the requested chemical, was evaluated in a urological setting for its efficacy against urinary tract infections (U.T.I.). The study highlighted the drug's pharmacokinetic properties and therapeutic potential, noting its high activity against causative bacteria in U.T.I. patients and its suitable pharmacokinetic properties for treatment, especially in cases of complicated U.T.I. (Zinati & Naber, 1980).
Safety And Hazards
Propiedades
IUPAC Name |
7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S.ClH/c1-16(4-2-3-5-16)6-8-7-20-12-9(14)11(17)15(12)10(8)13(18)19;/h9,12H,2-7,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKYDOZUOXJZSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)N)SC2)C(=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



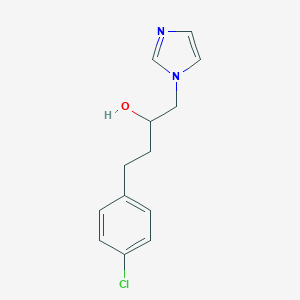
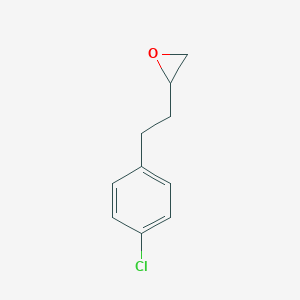
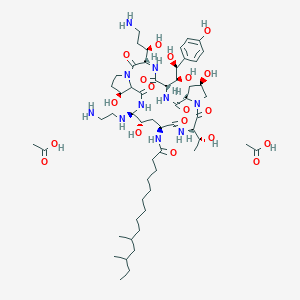
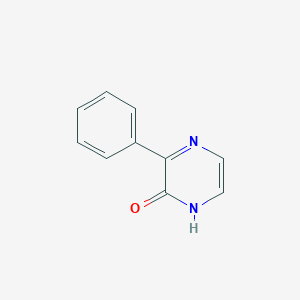
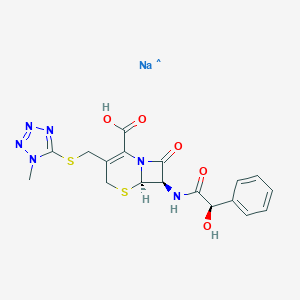
![(6R-trans)-3-(Acetoxymethyl)-8-oxo-7-(1H-tetrazol-1-ylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193761.png)
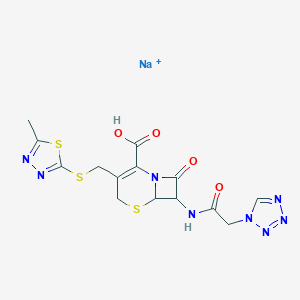
![(6R,7R)-7-Amino-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193774.png)
